![molecular formula C12H10ClN3O2 B1336878 4-氯-7,8-二甲氧基-5H-嘧啶并[5,4-b]吲哚 CAS No. 384367-10-6](/img/structure/B1336878.png)
4-氯-7,8-二甲氧基-5H-嘧啶并[5,4-b]吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole involves multiple steps, typically starting with the formation of the pyrimido[5,4-b]indole core. One common method includes the condensation of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
化学反应分析
Types of Reactions
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimido[5,4-b]indole derivatives .
作用机制
The mechanism of action of 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets. It acts as an inhibitor for certain enzymes, such as cAMP-phosphodiesterase, and supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, contributing to its biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole include:
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole: Differing by the position and type of methoxy group.
7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Exhibits antiviral activity.
Pyrimido[4,5-d]pyrimidines: Structurally similar and used in various biological applications.
Uniqueness
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and support various biochemical pathways makes it a valuable compound in research .
属性
IUPAC Name |
4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-17-8-3-6-7(4-9(8)18-2)16-11-10(6)14-5-15-12(11)13/h3-5,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJYVLZFZPVOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
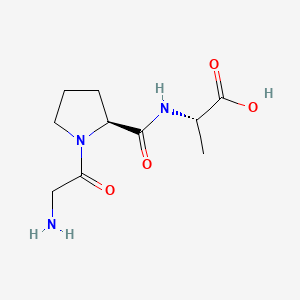

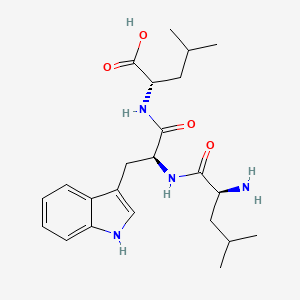


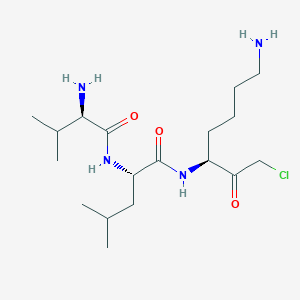
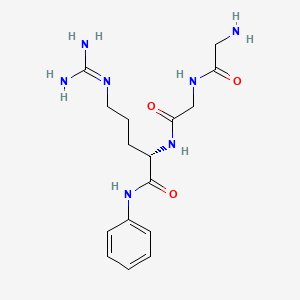
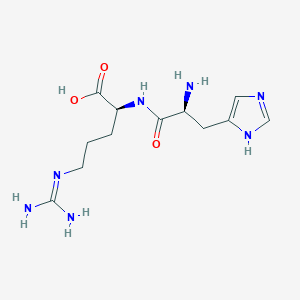
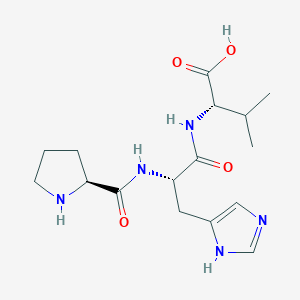
![(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1336830.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)
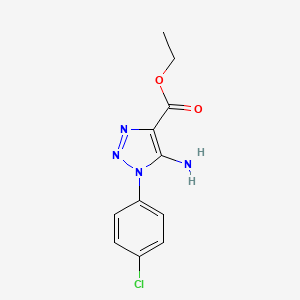
![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)
